Positional Isomerism: Acidity and Reactivity
The target compound features a carboxylic acid at the isoxazole 4-position. This regioisomer exhibits distinct acidity compared to commercially available 3- and 5-carboxylic acid analogs. For the parent heterocycle, the predicted pKa of isoxazole-4-carboxylic acid is 3.22, compared to 3.39 for the 3-isomer and 2.29 for the 5-isomer . While the exact pKa of the full target compound is influenced by the pyrazole and ethyl substituents, this class-level trend indicates the 4-COOH position provides intermediate acid strength, directly affecting ionization state at physiological pH, salt formation potential, and reactivity with nucleophiles or coupling agents. Selecting the incorrect positional isomer would lead to a different pH-dependent solubility and reactivity profile.
| Evidence Dimension | Predicted pKa of the isoxazole carboxylic acid moiety |
|---|---|
| Target Compound Data | Isoxazole-4-carboxylic acid: pKa 3.22 ± 0.10 (Predicted) |
| Comparator Or Baseline | Isoxazole-3-carboxylic acid: pKa 3.39 ± 0.10; Isoxazole-5-carboxylic acid: pKa 2.29 ± 0.10 |
| Quantified Difference | ΔpKa = 0.17 (vs. 3-isomer) and ΔpKa = 0.93 (vs. 5-isomer) |
| Conditions | ACD/Labs Percepta prediction for the unsubstituted parent heterocycles (data from ChemicalBook). Actual values for the fully substituted target will be modulated by the pyrazole and ethyl substituents. |
Why This Matters
For procurement, selecting the 4-carboxylic acid regioisomer is essential to access a specific window of acidity and hydrogen-bonding capability that differs from the more acidic 5-isomer or less acidic 3-isomer, impacting downstream conjugation and salt formation strategies.
